REACTION_CXSMILES
|
[CH:1]1([C:7](=[O:19])[C:8]([CH3:18])([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:9][CH:10]=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl.[CH3:21][O:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[N:29]1[CH2:34][CH2:33][NH:32][CH2:31][CH2:30]1.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+].Cl>C(Cl)Cl.CC(OC)(C)C.O.CC(O)=O>[CH3:21][O:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[N:29]1[CH2:34][CH2:33][N:32]([CH2:10][CH2:9][C:8]([C:7]([CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)=[O:19])([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH3:18])[CH2:31][CH2:30]1 |f:1.2,3.4|
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Name
|
|
Quantity
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13.72 g
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Type
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reactant
|
Smiles
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C1(CCCCC1)C(C(CC=O)(C1=CC=CC=C1)C)=O
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Name
|
|
Quantity
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11.57 g
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Type
|
reactant
|
Smiles
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Cl.COC1=C(C=CC=C1)N1CCNCC1
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Name
|
|
Quantity
|
391 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
9.7 mL
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Type
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solvent
|
Smiles
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CC(=O)O
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Name
|
|
Quantity
|
14.63 g
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Type
|
reactant
|
Smiles
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[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
|
Name
|
|
Quantity
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200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
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CUSTOM
|
Details
|
After stirring over 4 days
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
|
Details
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to quench
|
Type
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CUSTOM
|
Details
|
reaction mixture (pH=1)
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Type
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EXTRACTION
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Details
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The mixture was extracted with 200 mL of CH2C12
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Type
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EXTRACTION
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Details
|
The CH2Cl2 extract
|
Type
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WASH
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Details
|
was washed again with 200 mL of 1N HCl (aq) (pH=1)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with 200 mL of 1N NaOH (aq) (pH=14)
|
Type
|
CUSTOM
|
Details
|
An emulsion formed
|
Type
|
WASH
|
Details
|
The organic phase was washed again with 200 mL of 1N NaOH (aq) (pH=14)
|
Type
|
WASH
|
Details
|
washed with 200 mL of 25% NaCl (aq)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4, gravity
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)N1CCN(CC1)CCC(C)(C1=CC=CC=C1)C(=O)C1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.74 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |